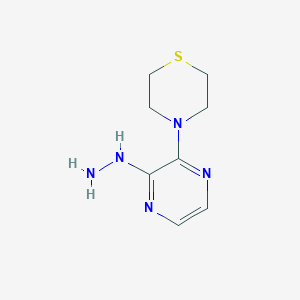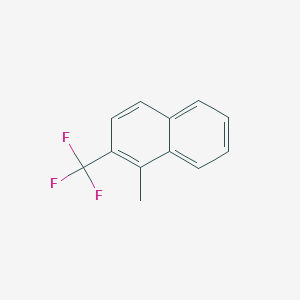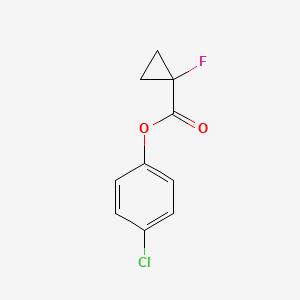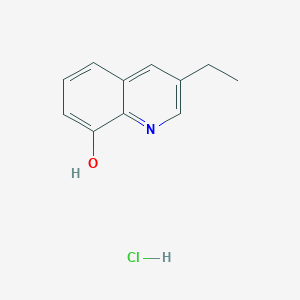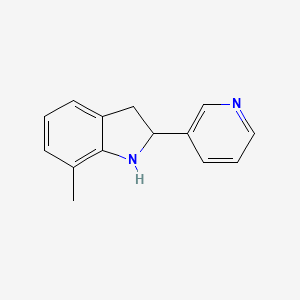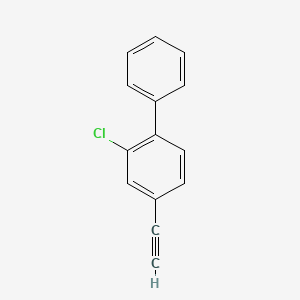
2-Chloro-4-ethynyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It is a derivative of biphenyl, where a chlorine atom is substituted at the 2-position and an ethynyl group at the 4-position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-1,1’-biphenyl can be achieved through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-ethynyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-4-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the ethynyl group.
Major Products
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation Reactions: Products include carbonyl-containing biphenyl derivatives.
Reduction Reactions: Products include alkene or alkane derivatives of biphenyl.
科学的研究の応用
2-Chloro-4-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 2-Chloro-4-ethynyl-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The chlorine atom and ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or material science.
類似化合物との比較
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-1,1’-biphenyl:
2-Bromo-4-ethynyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
2-Chloro-4-ethynyl-1,1’-biphenyl is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C14H9Cl |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
2-chloro-4-ethynyl-1-phenylbenzene |
InChI |
InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |
InChIキー |
KZWPOBXMZZFDFU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
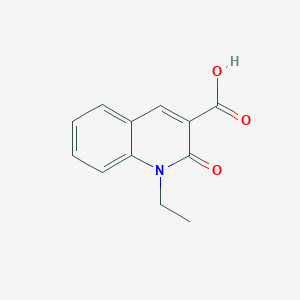

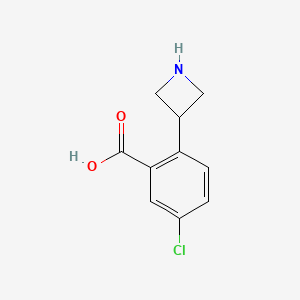
![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
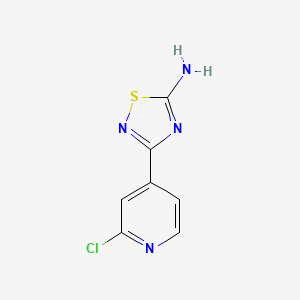
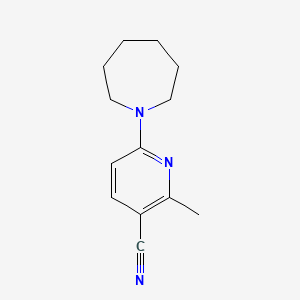
![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)
